Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene core functionalized with a phenyl group at position 4, a methyl ester at position 2, and a sulfamoyl group linked to a 3,5-dimethylphenyl moiety at position 3. Its molecular formula is C20H19NO4S2, with a molecular weight of 401.49 g/mol.
Properties
IUPAC Name |
methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-13-9-14(2)11-16(10-13)21-27(23,24)19-17(15-7-5-4-6-8-15)12-26-18(19)20(22)25-3/h4-12,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUUQWVBSNJWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10)
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol.
Scientific Research Applications
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene derivatives class. It has a sulfamoyl group attached to a dimethylphenyl ring, a phenyl group, and a carboxylate ester group. The molecular formula of this compound is C20H19NO4S2 and its molecular weight is approximately 401.5 g/mol .
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is employed as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
- Biology Derivatives of this compound may possess biological activities, making it a potential candidate for drug development and biochemical studies.
- Medicine The structural features of the compound suggest potential pharmacological properties, which could be explored for therapeutic applications.
- Industry It can be used to develop materials with specific properties, such as conductive polymers or advanced coatings.
This compound has garnered attention for its potential biological activities, due to the sulfamoyl group that enhances biological interactions and its complex structure that may contribute to various pharmacological effects. The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.
- Receptor Binding Aromatic rings in the structure may facilitate π-π interactions with receptor sites, enhancing binding affinity and specificity.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The thiophene ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
- Reduction The carboxylate ester group can be reduced to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Derivatives with Varied Sulfamoyl Substituents
The compound is structurally analogous to other methyl/ethyl sulfamoyl thiophene carboxylates, differing primarily in the substituents on the sulfamoyl-linked aromatic ring:
- Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (C20H19NO6S2, MW: 433.49 g/mol): The 3,5-dimethoxy substitution further enhances electron density on the aromatic ring, which may influence electronic properties and metabolic stability .
Table 1: Comparison of Sulfamoyl Thiophene Derivatives
| Compound Name | Substituent on Sulfamoyl Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3,5-Dimethylphenyl | C20H19NO4S2 | 401.49 |
| Methyl 3-[(3-methoxyphenyl)sulfamoyl] analog | 3-Methoxyphenyl | C19H17NO5S2 | 403.47 |
| Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl] analog | 3,5-Dimethoxyphenyl | C20H19NO6S2 | 433.49 |
Key Findings :
Ethyl Esters with Thiazole Cores and Sulfamoyl/Urea Groups
- Sulfamoyl vs. Urea Linkages: The target compound’s sulfamoyl group (-SO2NH-) contrasts with urea (-NHCONH-) linkages in thiazole derivatives.
- Synthetic Yields : The target compound’s analogs in are synthesized in moderate to high yields (e.g., 88–95% for thiazole derivatives), suggesting robust synthetic routes for sulfamoyl-containing heterocycles .
Table 2: Comparison with Thiazole-Based Ethyl Esters
Comparison with Sulfonylurea Herbicides
Sulfonylurea herbicides like triflusulfuron methyl and metsulfuron methyl ester () share the sulfamoyl group but differ in core heterocycles (triazine vs. thiophene):
- Triazine vs. Thiophene Cores : Triazine-based herbicides exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). The thiophene core in the target compound may confer distinct bioactivity due to differences in ring aromaticity and electronic properties .
- Substituent Effects: The 3,5-dimethylphenyl group in the target compound contrasts with the methoxy/trifluoroethoxy groups in herbicides, which are critical for ALS binding.
Biological Activity
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a sulfamoyl group, which is known to enhance biological interactions, and it is characterized by its complex structure that may contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C_{20}H_{19}N_{O}_4S_{2}, with a molecular weight of approximately 385.50 g/mol. The compound's structure includes:
- A thiophene ring , which is a five-membered ring containing sulfur.
- A sulfamoyl group , which can interact with biological targets.
- An ester functional group , which may influence solubility and reactivity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.
- Receptor Binding : Aromatic rings in the structure may facilitate π-π interactions with receptor sites, enhancing binding affinity and specificity .
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. Results show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
Studies have demonstrated that compounds with sulfamoyl groups can modulate inflammatory pathways. This compound was shown to inhibit the activation of NF-κB in human monocytic cells after stimulation with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases by downregulating pro-inflammatory cytokines .
Cytotoxicity and Cancer Research
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it exhibits selective cytotoxicity toward certain cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies : A study focused on sulfamoyl benzamidothiazole derivatives found that modifications in the structure could enhance biological activity. The findings suggest that similar modifications in this compound could yield more potent derivatives .
- Cytotoxicity Assessment : A comparative study involving various thiophene derivatives showed that this compound had a significant inhibitory effect on cell proliferation in B16F10 murine melanoma cells without inducing cytotoxicity at lower concentrations .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
